molecular formula C28H23ClN4O4 B11284255 Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate

Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate

Cat. No.: B11284255
M. Wt: 515.0 g/mol
InChI Key: SXVIXDJRGSFJRR-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-A]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-A]pyrimidine compounds .

Scientific Research Applications

Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate is unique due to its specific structural features and the combination of functional groups that confer its potent CDK2 inhibitory activity. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C28H23ClN4O4

Molecular Weight

515.0 g/mol

IUPAC Name

methyl 2-[[4-[[2-(3-chlorophenyl)-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl]methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C28H23ClN4O4/c1-37-28(36)22-7-2-3-8-23(22)30-27(35)19-11-9-18(10-12-19)17-32-25-16-24(20-5-4-6-21(29)15-20)31-33(25)14-13-26(32)34/h2-12,15-16H,13-14,17H2,1H3,(H,30,35)

InChI Key

SXVIXDJRGSFJRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C(=O)CCN4C3=CC(=N4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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